

Application Note: Quantification of Centaureidin in Plant Extracts Using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin is an O-methylated flavonol found in various medicinal plants, including species of Centaurea, Achillea millefolium, and Bidens pilosa.[1] This flavonoid has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-kB) pathway. Accurate and sensitive quantification of centaureidin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of centaureidin in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The concentration of **centaureidin** can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes representative quantitative data for **centaureidin** in different plant extracts.



Plant Species	Plant Part	Extraction/Fra ctionation Method	Centaureidin Concentration	Reference
Achillea millefolium	Aerial Parts	Supercritical Anti-Solvent Fractionation	669.6 mg/100 g of dry fraction	[2]
Centaurea castriferrei	Aerial Parts	Methanol-water (7:3 v/v) ultrasound- assisted extraction	Centaurein identified (aglycone is centaureidin)	[3]
Bidens pilosa	Butanol subfraction	Bioactivity- guided isolation	Centaureidin identified as active compound	[4]

Experimental Protocols Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol describes a general method for extracting **centaureidin** and other flavonoids from dried plant material.

Materials:

- Dried and powdered plant material (e.g., aerial parts of Achillea millefolium or Centaurea species)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge



0.22 μm syringe filters (PTFE or PVDF)

Procedure:

- Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
- Add 20 mL of 80% methanol in water (v/v).
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants from both extractions.
- Filter the combined supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size)
- Mobile Phase A: Water with 0.1% formic acid



• Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

0-2 min: 10% B

2-10 min: 10-90% B (linear gradient)

10-12 min: 90% B (isocratic)

12-12.1 min: 90-10% B (linear gradient)

• 12.1-15 min: 10% B (isocratic for column re-equilibration)

• Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

• Column Temperature: 40 °C

Mass Spectrometry Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Negative

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.0 kV

• Source Temperature: 150 °C

Desolvation Temperature: 500 °C

Cone Gas Flow: 50 L/hr

· Desolvation Gas Flow: 700 L/hr

MRM Transitions for **Centaureidin**:



Based on the structure of **centaureidin** (Molar Mass: 360.31 g/mol) and common fragmentation patterns of flavonoids, the following MRM transitions are proposed.[5] Optimization of collision energies should be performed by infusing a standard solution of **centaureidin**.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Centaureidin (Quantifier)	359.1	344.1	100	30	15
Centaureidin (Qualifier)	359.1	316.1	100	30	25

Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions correspond to the loss of a methyl group (-CH₃) and a subsequent loss of carbon monoxide (-CO).

Method Validation

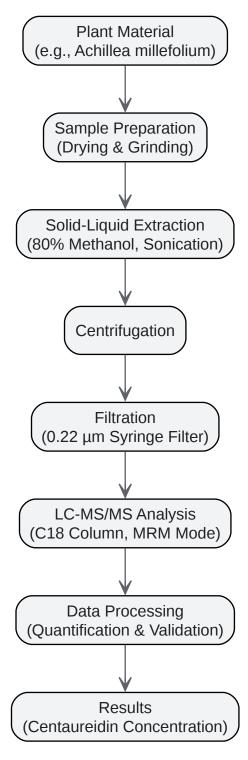
The analytical method should be validated according to standard guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

- Linearity: A calibration curve should be constructed using a series of standard solutions of centaureidin at different concentrations. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
- Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intraday) and on different days (inter-day). Acceptance criteria are typically within ±15% deviation from the nominal concentration and a relative standard deviation (RSD) ≤ 15%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Recovery: The extraction efficiency of the method, determined by spiking a blank matrix with a known amount of **centaureidin** and comparing the measured concentration to the expected concentration.



 Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting compounds from the plant matrix.

Visualizations Experimental Workflow





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